![molecular formula C10H15NO2S B2831847 2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine CAS No. 1273847-55-4](/img/structure/B2831847.png)
2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine is a chemical compound with the molecular weight of 213.3 . It contains a total of 39 atoms; 19 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 sulfone .Applications De Recherche Scientifique
Palladium-Catalyzed Amination
2-(Trimethylsilyl)ethanesulfonyl amide, a derivative relevant to the amine , has been utilized as an ammonia equivalent for palladium-catalyzed amination of aryl halides. This method enables the preparation of anilines, including those with sensitive functional groups, showcasing the utility of ethanesulfonyl derivatives in facilitating complex organic reactions (Prakash Anjanappa et al., 2008).
Metal-Free Photoredox Catalysis
In another study, redox-activated primary amine derivatives were applied in metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This research highlights the role of amines in facilitating bond formation under mild conditions and broad substrate scopes, emphasizing the importance of such amines in synthetic chemistry (M. Ociepa et al., 2018).
Corrosion Inhibition
The application of certain ethanesulfonyl derivatives in corrosion inhibition has been explored through quantum chemical and molecular dynamics simulation studies. These studies predict the inhibition performances of various thiazole and thiadiazole derivatives against iron metal corrosion, demonstrating the potential of ethanesulfonyl compounds in protective coatings (S. Kaya et al., 2016).
Catalytic Dehydrative Condensation
2,4-Bis(trifluoromethyl)phenylboronic acid, an effective catalyst for dehydrative amidation between carboxylic acids and amines, showcases the utility of boronic acids in amide bond formation. This research underlines the potential of ethanesulfonyl-phenyl derivatives in catalysis, particularly in peptide bond formation and organic synthesis (Ke Wang et al., 2018).
Supramolecular Polymers
Polysulfonylamine-based studies have contributed significantly to the understanding of intermolecular interactions in crystalline di(organosulfonyl)amines. These interactions are crucial for designing materials with specific properties, highlighting the importance of ethanesulfonyl derivatives in material science and engineering (O. Moers et al., 2006).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
2-(2-ethylsulfonylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-14(12,13)10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXYFPZRQDAKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

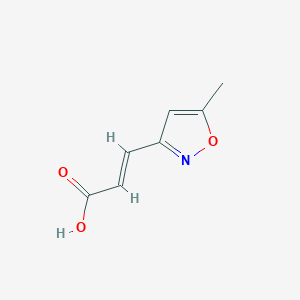

![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)
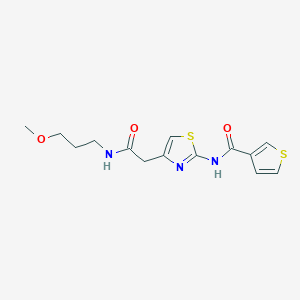
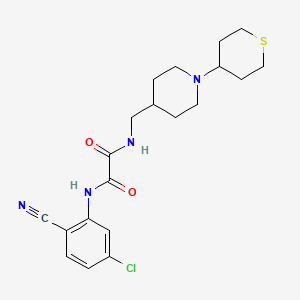
![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)
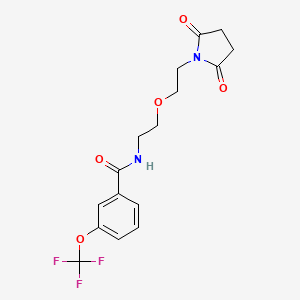


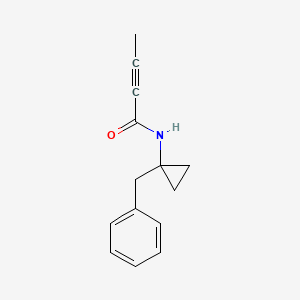
![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)
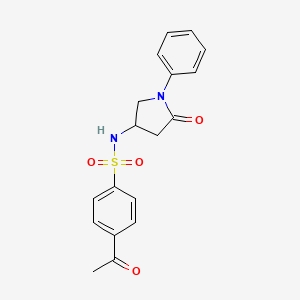

![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)